molecular formula C15H24ClNO2 B1441696 3-[2-(2-Ethoxyphenoxy)ethyl]piperidine hydrochloride CAS No. 1219981-50-6

3-[2-(2-Ethoxyphenoxy)ethyl]piperidine hydrochloride

Cat. No.: B1441696
CAS No.: 1219981-50-6
M. Wt: 285.81 g/mol
InChI Key: YLIUMXWVZUMJCO-UHFFFAOYSA-N
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Description

3-[2-(2-Ethoxyphenoxy)ethyl]piperidine hydrochloride is a chemical compound with the molecular formula C15H24ClNO2. It is a piperidine derivative, which means it contains a six-membered ring with one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of drugs and their biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(2-Ethoxyphenoxy)ethyl]piperidine hydrochloride typically involves the reaction of 2-(2-ethoxyphenoxy)ethyl chloride with piperidine in the presence of a base. The reaction is carried out under reflux conditions to ensure complete conversion. The product is then purified by recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The product is then purified using industrial-scale chromatography or crystallization techniques to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

3-[2-(2-Ethoxyphenoxy)ethyl]piperidine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[2-(2-Ethoxyphenoxy)ethyl]piperidine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[2-(2-Ethoxyphenoxy)ethyl]piperidine hydrochloride involves its interaction with specific molecular targets in the body. It can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Ethoxyphenoxy)ethylamine
  • 2-(2-Ethoxyphenoxy)ethyl chloride
  • 3-(2-Ethoxyphenoxy)propylamine

Uniqueness

3-[2-(2-Ethoxyphenoxy)ethyl]piperidine hydrochloride is unique due to its specific structure, which combines the piperidine ring with the 2-(2-ethoxyphenoxy)ethyl group. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .

Properties

IUPAC Name

3-[2-(2-ethoxyphenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2.ClH/c1-2-17-14-7-3-4-8-15(14)18-11-9-13-6-5-10-16-12-13;/h3-4,7-8,13,16H,2,5-6,9-12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLIUMXWVZUMJCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OCCC2CCCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219981-50-6
Record name Piperidine, 3-[2-(2-ethoxyphenoxy)ethyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219981-50-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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